molecular formula C12H8BrN B1280117 4-(Bromomethyl)naphthalene-1-carbonitrile CAS No. 41014-20-4

4-(Bromomethyl)naphthalene-1-carbonitrile

Cat. No. B1280117
CAS RN: 41014-20-4
M. Wt: 246.1 g/mol
InChI Key: MFUZJLPIGYIBSM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of naphthalene derivatives can be complex, involving multiple steps and reagents. In the first paper, the authors describe a solvothermal treatment of 1-naphthylmethylamine with potassium hydride (KH) or n-butyllithium (n-BuLi)–potassium t-butoxide (t-BuOK) in THF, which leads to the formation of 1,4-dihydronaphthalene-1-carbonitriles through a process of dehydrogenative and dearomative transformation . This method demonstrates the potential for creating naphthalene derivatives with a quaternary carbon center, which could be related to the synthesis of 4-(Bromomethyl)naphthalene-1-carbonitrile.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives can be elucidated using spectral data and, in some cases, X-ray crystallography. The second paper reports on the crystal structure of spiro[naphthalene-2,5′-pyrimidine]-4-carbonitrile derivatives, which were confirmed by X-ray crystallographic studies . Although this does not directly describe 4-(Bromomethyl)naphthalene-1-carbonitrile, it indicates the types of analytical techniques that could be used to determine the structure of such a compound.

Chemical Reactions Analysis

The papers provided do not detail chemical reactions specific to 4-(Bromomethyl)naphthalene-1-carbonitrile. However, the synthesis of related compounds suggests that naphthalene derivatives can undergo various chemical transformations, including hydride eliminations and additions, as well as functionalization with different electrophiles . These reactions are crucial for modifying the chemical structure and properties of naphthalene derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Bromomethyl)naphthalene-1-carbonitrile are not discussed in the provided papers. Nonetheless, the synthesis and structural analysis of related compounds imply that naphthalene derivatives can exhibit interesting properties such as high yields, mild reaction conditions, and the presence of intermolecular and intramolecular hydrogen bonding, which can affect their physical state, solubility, and reactivity .

Scientific Research Applications

Synthesis and Structural Characterization

Research focused on the synthesis and structural characterization of compounds related to 4-(Bromomethyl)naphthalene-1-carbonitrile shows their importance as pharmaceutical and chemical intermediates. For example, a study on 4-amino-1-naphthalene carbonitrile, which is closely related, highlighted the efficient synthesis methods and confirmed the structure of the product through various analytical techniques (Qin Yu, 2012).

Photopolymerization Processes

1-Amino-4-methyl-naphthalene-2-carbonitrile derivatives, which share a structural similarity with 4-(Bromomethyl)naphthalene-1-carbonitrile, have been proposed as photosensitizers in photopolymerization processes. These processes are key in 3D printing applications, demonstrating the material's versatility in manufacturing technology (Emilia Hola et al., 2020).

Crystallography and Molecular Interactions

The study of crystallography and molecular interactions of similar naphthalene carbonitrile derivatives provides insights into their chemical behavior. For instance, research on 8-Halonaphthalene-1-Carbonitriles and Naphthalene-1,8-Dicarbonitrile revealed significant findings about their crystal structures and molecular dispositions (W. Noland et al., 2011).

Advanced Materials and OLEDs

Naphthalene-based materials, including those related to 4-(Bromomethyl)naphthalene-1-carbonitrile, have been used as host materials in organic light-emitting diodes (OLEDs). Research in this area focuses on the design and synthesis of these materials for improved performance in lighting and display technologies (J. Li et al., 2018).

Molecular Design and Electrostatic Interactions

Studies in molecular design using electrostatic interactions have involved derivatives of naphthalene, such as 4-(Bromomethyl)naphthalene-1-carbonitrile. These studies have implications for understanding interactions in biological systems and the design of novel molecular structures (A. Christofi et al., 2002).

Safety And Hazards

4-(Bromomethyl)naphthalene-1-carbonitrile should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. It should be stored in a dry, cool, and well-ventilated place, apart from foodstuff containers or incompatible materials .

properties

IUPAC Name

4-(bromomethyl)naphthalene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUZJLPIGYIBSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=CC=C(C2=C1)CBr)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70498071
Record name 4-(Bromomethyl)naphthalene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70498071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)naphthalene-1-carbonitrile

CAS RN

41014-20-4
Record name 4-(Bromomethyl)naphthalene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70498071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-methyl-1-naphthonitrile (5 g, 30 mmol) in CCl4 (50 mL) under argon atmosphere was added NBS (6.06 g, 34.09 mmol), and the reaction mixture was degassed for 30 min AIBN (0.3 g, 2.1 mmol) was added, and the resultant reaction mixture was heated at reflux for 4 h. The reaction mixture was cooled to ambient temperature, diluted with water and extracted with CH2Cl2 (3×100 mL). The combined CH2Cl2 layer was washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The residue was purified by flash column chromatography (SiO2, 100-200 mesh; 5% EtOAc in n-Hexane) to afford the title compound as a white solid (3.8 g, 52%): mp 131-133° C.; 1H NMR (400 MHz, CDCl3) δ 8.33 (m, 1H), 8.24 (m, 1H), 7.88 (d, J=8.0 Hz, 1H), 7.78 (m, 2H), 7.62 (d, J=8.0 Hz, 1H), 4.95 (s, 2H); ESIMS m/z 245.92 ([M+H]+); IR (thin film) 2217 cm−1.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
6.06 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
52%

Synthesis routes and methods II

Procedure details

2.50 g (14.95 mmol) of 4-methyl-1-naphthonitrile are dissolved in 40 ml of tetrachloromethane and 3.19 g (17.94 mmol) of N-bromosuccinimide and 245 mg (1.50 mmol) of 2,2′-azobis-2-methyl-propanenitrile are added. The mixture is stirred at the reflux temperature overnight. After cooling, the product is filtered off. 2.75 g (74.7% of theory) of 4-(bromomethyl)-1-naphthonitrile are obtained in a purity of 90% and are reacted without further purification.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.19 g
Type
reactant
Reaction Step Two
[Compound]
Name
2,2′-azobis-2-methyl-propanenitrile
Quantity
245 mg
Type
reactant
Reaction Step Two

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